(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a prop-2-yn-1-yl group, an acetamide-thioether linkage, and a cyclohexyl moiety. Its (Z)-configuration at the imine bond (C=N) is critical for its stereoelectronic properties and biological interactions.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-2-12-23-16-10-6-7-11-17(16)27-20(23)22-19(25)14-26-13-18(24)21-15-8-4-3-5-9-15/h1,6-7,10-11,15H,3-5,8-9,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCUVHVPSLYBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to show promising inhibitory activity against certain bacterial quorum sensing systems, suggesting that this compound may also target similar systems.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site of certain bacterial quorum sensing systems.
Biological Activity
(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound can be described by its chemical formula, which incorporates several functional groups including a thiazole moiety, a cyclohexyl group, and a propargyl substituent. The presence of these groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Propargyl Group : The propargyl moiety can be introduced via nucleophilic substitution or coupling reactions.
- Final Assembly : The final product is obtained through condensation reactions that link the thiazole, propargyl, and cyclohexyl components.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation in various models. A study highlighted the cytotoxic effects of thiazole-based compounds with IC50 values in the low micromolar range against different cancer cell lines .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
The structure-activity relationship (SAR) of thiazoles suggests that electron-donating groups enhance cytotoxicity, making (Z)-N-cyclohexyl-2-((2-oxo-2-(...)) a candidate for further investigation in cancer therapy.
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant activity. The presence of specific substituents on the thiazole ring can significantly affect their efficacy in reducing seizure activity .
The proposed mechanisms for the biological activity of (Z)-N-cyclohexyl-2-((2-oxo-2-(...)) include:
- Inhibition of Enzymatic Activity : Some thiazole derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth or seizure propagation.
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antitumor Effects : A compound structurally similar to (Z)-N-cyclohexyl-2-((...) demonstrated significant inhibition of tumor growth in xenograft models.
- Anticonvulsant Efficacy : In animal models, thiazole-based compounds showed a reduction in seizure frequency and duration, suggesting their potential as anticonvulsants.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes align it with three primary classes of heterocyclic derivatives: thiazolidinones, 1,3,4-oxadiazoles, and benzothiazole hybrids. Below is a comparative analysis based on molecular features, synthesis, and bioactivity.
Structural and Functional Group Comparison
Stability and Reactivity
- The target compound’s propynyl group may confer enhanced reactivity in click chemistry or alkyne-based bioconjugation compared to phenyl or alkyl substituents in analogs .
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Structural Analogs
Table 2: Key Physicochemical Properties
| Property | Target Compound | Thiazolidinone Analog | Oxadiazole Hybrid |
|---|---|---|---|
| LogP (estimated) | ~3.5 | ~4.2 | ~2.8 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Rotatable Bonds | 7 | 9 | 5 |
Q & A
Basic Research Question
- 13C NMR : Identifies carbonyl signals (C=O) at ~170–175 ppm for the thioacetamide and 2-oxoethyl groups .
- HRMS-ESI : Confirms molecular ion peaks with <2 ppm error, particularly for sulfur-containing fragments .
- IR spectroscopy : Detects N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹) .
How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
Advanced Research Question
DoE enhances reproducibility and reduces waste in continuous-flow systems:
- Factors : Reactant stoichiometry, residence time, and temperature.
- Response surface modeling : Identifies optimal conditions (e.g., 70°C, 10 min residence time) .
- Inline analytics : Use UV-Vis or FTIR probes to monitor intermediate formation in real time .
What computational approaches are suitable for predicting the DNA-binding affinity of this compound?
Advanced Research Question
- Molecular docking : Simulate interactions with DNA minor grooves using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and adenine/thymine bases .
- MD simulations : Assess stability of binding poses over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental binding constants .
How can researchers address discrepancies in solubility profiles across different pH environments?
Advanced Research Question
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) using shake-flask or potentiometric methods .
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility in physiological pH ranges .
- P-XRD : Monitor polymorphic transitions that may affect pH-dependent solubility .
What are the best practices for evaluating the stability of the prop-2-yn-1-yl group under catalytic conditions?
Advanced Research Question
- TLC/MS monitoring : Track alkyne degradation during reactions (e.g., Sonogashira couplings) .
- Protection strategies : Use trimethylsilyl groups to shield the alkyne during harsh conditions, followed by deprotection with TBAF .
- Kinetic studies : Compare reaction rates with/without stabilizing ligands (e.g., PPh₃) to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
